(dibenzylphosphoryl)acetic acid
Description
(Dibenzylphosphoryl)acetic acid is an organophosphorus compound characterized by a phosphoryl group (P=O) bonded to two benzyl groups and an acetic acid moiety. Its molecular structure combines the electron-withdrawing phosphoryl group with the lipophilic benzyl substituents, imparting unique physicochemical properties.
Properties
IUPAC Name |
2-dibenzylphosphorylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P/c17-16(18)13-20(19,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTBMQSYNNQGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
(Diethoxyphosphoryl)Acetic Acid (CAS 3095-95-2):
- Substituents : Diethoxy groups on the phosphoryl moiety.
- Properties : Moderate water solubility due to polar ethoxy groups; pKa of the carboxylic acid is ~2.6.
- Applications : Demonstrated efficacy in uranium adsorption when integrated into biochar matrices, achieving 97.8% removal efficiency under optimized conditions .
- Key Difference : Ethoxy groups enhance hydrophilicity compared to benzyl substituents, favoring aqueous-phase applications.
- (Dibenzylphosphoryl)Acetic Acid: Substituents: Bulky, aromatic benzyl groups on the phosphoryl moiety. Properties: Higher molecular weight (~286.26 g/mol) and lipophilicity, likely reducing water solubility but increasing affinity for organic solvents. The benzyl groups may enhance π-π interactions with aromatic contaminants or metals . Hypothetical Applications: Potential use in organic-phase extraction or as a ligand for transition metals, leveraging both -COOH and P=O coordination sites.
- Acetic Acid: Structure: Simple carboxylic acid without phosphoryl groups. Used in biochar modification to introduce -COOH groups, improving uranium adsorption from 42.4% (unmodified) to 97.2% (modified) at pH 6 .
Physicochemical Properties
| Property | (Dibenzylphosphoryl)Acetic Acid | (Diethoxyphosphoryl)Acetic Acid | Acetic Acid |
|---|---|---|---|
| Molecular Weight | ~286.26 | 196.14 | 60.05 |
| Density (g/mL) | Not reported | 1.220 | 1.049 |
| Solubility | Low in water; high in organics | Moderate in water | High |
| pKa (COOH) | ~2.5 (estimated) | ~2.8 | 4.76 |
| Adsorption Capacity (U) | Not reported | 97.8% (ASBB, 0.30 g/L dosage) | 42.4% |
Mechanism of Action in Metal Adsorption
- Phosphoryl Group : The P=O group acts as a Lewis base, coordinating with metal ions like U(VI). Benzyl substituents may enhance this interaction via electron-donating effects or π-stacking with uranyl species .
- Carboxylic Acid Group : Deprotonates at neutral pH (-COO⁻), enabling electrostatic attraction or complexation with positively charged metal ions. In ASBB, -COOH groups increased uranium removal by 35% compared to unmodified biochar .
Stability and Reusability
- ASBB (Acetic Acid-Modified Biochar) : Maintained 93% uranium adsorption efficiency after multiple cycles, attributed to stable -COO⁻ coordination and pore structure .
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